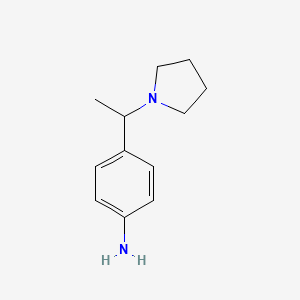
4-(1-Pyrrolidin-1-yl-ethyl)-phenylamine
Cat. No. B8657861
M. Wt: 190.28 g/mol
InChI Key: VTHAYHQWOGVFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07713994B2
Procedure details


LiHMDS (1 mL, 1 M solution in THF, 1.0 mmol) is added to a 25 mL round bottom flask, THF is removed. Toluene (4 mL) is added followed by addition of Pd2(dba)3.CHCl3 (10 mg, 0.01 mmol) and P(tBu)3 (10 mg, 0.05 mmol). The mixture is degassed. 1-[1-(4-Bromo-phenyl)-ethyl]-pyrrolidine (330 mg, 1.3 mmol) in toluene (2 mL) is added to the flask. The resulting mixture is stirred at room temperature overnight. TLC is used to determine complete consumption of starting bromide, the reaction mixture is diluted with ether at this point and poured into dilute HCl (aq). The ether layer is discarded, the aqueous layer is basified with NH4OH and extracted with CH2Cl2. The CH2Cl2 layer is dried and concentrated. The residue is subjected to chromatography to provide the desired product 4-(1-Pyrrolidin-1-yl-ethyl)-phenylamine (60 mg, 24%). 1H NMR (300 MHz, CDCl3) ∂ 7.09-7.13(2H, m), 6.61-6.66 (2H, m), 3.47 (2H, br), 3.11 (1H, q, J=6.6 Hz), 2.52-2.58 (2H, m), 2.33-2.39 (2H, m), 1.73-1.79 (4H, m), 1.38 (3H, d, J=6.9 Hz). MS (ESI): 191 (M+1)+1.





Yield
24%
Identifiers


|
REACTION_CXSMILES
|
[Li+].C[Si]([N-:6][Si](C)(C)C)(C)C.C(Cl)(Cl)Cl.P(C(C)(C)C)(C(C)(C)C)C(C)(C)C.Br[C:29]1[CH:34]=[CH:33][C:32]([CH:35]([N:37]2[CH2:41][CH2:40][CH2:39][CH2:38]2)[CH3:36])=[CH:31][CH:30]=1>C1(C)C=CC=CC=1>[N:37]1([CH:35]([C:32]2[CH:33]=[CH:34][C:29]([NH2:6])=[CH:30][CH:31]=2)[CH3:36])[CH2:41][CH2:40][CH2:39][CH2:38]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
10 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
10 mg
|
|
Type
|
reactant
|
|
Smiles
|
P(C(C)(C)C)(C(C)(C)C)C(C)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
330 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C(C)N1CCCC1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture is stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
THF is removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Toluene (4 mL) is added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by addition of Pd2(dba)3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is degassed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
consumption of starting bromide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture is diluted with ether at this point
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into dilute HCl (aq)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The CH2Cl2 layer is dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)C(C)C1=CC=C(C=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 60 mg | |
| YIELD: PERCENTYIELD | 24% | |
| YIELD: CALCULATEDPERCENTYIELD | 31.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
